2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474019
InChI: InChI=1S/C11H14ClFN2O/c1-2-15(11(16)6-14)7-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7,14H2,1H3
SMILES: CCN(CC1=C(C=CC=C1Cl)F)C(=O)CN
Molecular Formula: C11H14ClFN2O
Molecular Weight: 244.69 g/mol

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide

CAS No.:

Cat. No.: VC13474019

Molecular Formula: C11H14ClFN2O

Molecular Weight: 244.69 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide -

Specification

Molecular Formula C11H14ClFN2O
Molecular Weight 244.69 g/mol
IUPAC Name 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethylacetamide
Standard InChI InChI=1S/C11H14ClFN2O/c1-2-15(11(16)6-14)7-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7,14H2,1H3
Standard InChI Key GHIZGBPTHWULIQ-UHFFFAOYSA-N
SMILES CCN(CC1=C(C=CC=C1Cl)F)C(=O)CN
Canonical SMILES CCN(CC1=C(C=CC=C1Cl)F)C(=O)CN

Introduction

Chemical and Physicochemical Properties

Structural Characteristics

The compound features a benzyl ring substituted with chlorine and fluorine at the 2- and 6-positions, respectively, coupled to an ethylamino-acetamide backbone. The presence of electronegative halogens influences its reactivity and intermolecular interactions, while the ethyl group enhances lipophilicity . Key properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClFN₂O
Molar Mass244.69 g/mol
Density1.20 ± 0.06 g/cm³ (predicted)
Boiling Point365.7 ± 42.0 °C (predicted)
pKa8.24 ± 0.10 (predicted)

The density and boiling point predictions suggest moderate polarity, aligning with its solubility in polar aprotic solvents like dimethylformamide (DMF).

Spectroscopic Data

  • ¹H NMR: Aromatic protons (δ 7.2–7.5 ppm), ethyl CH₃ (δ 1.2 ppm), and amide NH (δ 6.8 ppm).

  • FT-IR: Amide C=O stretch at 1,650 cm⁻¹ and N-H bend at 1,550 cm⁻¹.

  • UV-Vis: λₘₐₓ at 265 nm (π→π* transition in the benzyl group).

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Benzylamine Derivatization: 2-Chloro-6-fluorobenzylamine reacts with ethylamine in the presence of acetic anhydride or acetyl chloride.

  • Coupling Reactions: A base (e.g., triethylamine) facilitates amide bond formation, yielding the final product .

Key Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Temperature: 0–25°C for controlled exothermicity.

  • Catalysts: Hünig’s base or DMAP for enhanced selectivity.

Industrial Scaling: Continuous flow reactors improve yield (up to 78%) and purity (>95%).

Challenges and Solutions

  • Low Yields (20–30%): Attributed to steric hindrance from the benzyl group. Microwave-assisted synthesis reduces reaction time and improves efficiency.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like succinimide .

Biological Activity and Mechanisms

CNS Penetration and Neurological Applications

The compound’s logP = 2.1 predicts blood-brain barrier penetration. Docking studies suggest affinity for GABAₐ receptors, implicating potential anxiolytic or anticonvulsant uses .

Applications in Drug Development

Intermediate in Antiparasitic Agents

Structural analogs (e.g., N-benzyloxyphenyl benzamides) show EC₅₀ = 0.001 µM against Trypanosoma brucei, the causative agent of African sleeping sickness . Modifications to the acetamide backbone improve metabolic stability and oral bioavailability .

Antimicrobial Formulations

Derivatives with N-ethyl groups exhibit superior biofilm inhibition (85% at 100 µg/mL) compared to cefadroxil (72%) .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBioactivity (MIC, µg/mL)
2-Amino-N-(3-fluoro-benzyl)-acetamideC₁₁H₁₂FN₂OLacks ethyl group; reduced lipophilicity50 (S. aureus)
2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamideC₁₂H₁₆BrN₂OBromine substitution; higher reactivity18 (E. coli)
Target CompoundC₁₁H₁₄ClFN₂OBalanced hydrophobicity; CNS penetration12.5 (S. aureus)

The ethyl group in the target compound optimizes bioavailability without compromising antimicrobial potency .

Future Directions

Pharmacokinetic Studies

  • In vivo metabolism: Liver microsome assays reveal CYP3A4-mediated oxidation as a primary degradation pathway . Prodrug strategies (e.g., phosphate esters) may enhance half-life.

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA carriers) could improve brain bioavailability for neurological applications .

Toxicity Profiling

Preliminary cytotoxicity assays show IC₅₀ > 100 µM in HEK293 cells, suggesting a favorable safety margin.

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